molecular formula C8H16O7 B14164993 2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol CAS No. 7464-24-6

2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol

Cat. No.: B14164993
CAS No.: 7464-24-6
M. Wt: 224.21 g/mol
InChI Key: GJUAFBSAJCBGRU-UHFFFAOYSA-N
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Description

2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol typically involves multi-step organic reactions. One common method involves the protection of hydroxyl groups followed by selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to achieve high selectivity and yield. Enzymatic methods can be employed to introduce the hydroxyl groups in a regioselective manner, which is crucial for maintaining the integrity of the oxane ring structure .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .

Scientific Research Applications

2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol is unique due to its oxane ring structure combined with multiple hydroxyl groups and a methoxy group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .

Properties

CAS No.

7464-24-6

Molecular Formula

C8H16O7

Molecular Weight

224.21 g/mol

IUPAC Name

2-(1,2-dihydroxyethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C8H16O7/c1-14-8-6(13)4(11)5(12)7(15-8)3(10)2-9/h3-13H,2H2,1H3

InChI Key

GJUAFBSAJCBGRU-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(C(O1)C(CO)O)O)O)O

Origin of Product

United States

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